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Application of Fulvestrant-d3 in Preclinical Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Fulvestrant-d3	
Cat. No.:	B10788588	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Preclinical pharmacokinetic (PK) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates like fulvestrant. To ensure the accuracy and reliability of these studies, a stable, isotopically labeled internal standard is essential for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fulvestrant-d3, a deuterated analog of fulvestrant, serves as an ideal internal standard for this purpose.[2][3] Its chemical properties are nearly identical to fulvestrant, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Application of Fulvestrant-d3

Fulvestrant-d3 is primarily utilized as an internal standard in bioanalytical methods to quantify fulvestrant concentrations in biological matrices such as plasma and serum from preclinical animal models (e.g., rats, mice).[4][5][6] The use of a stable isotope-labeled internal standard like **Fulvestrant-d3** corrects for variability in sample preparation and instrument response, leading to high precision and accuracy in the determination of fulvestrant's pharmacokinetic profile.



Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of fulvestrant using **Fulvestrant-d3** as an internal standard in preclinical studies.

Parameter	Fulvestrant	Fulvestrant-d3 (Internal Standard)	Reference
Mass Transition (m/z)	605.5 → 427.5	608.5 → 430.5	[5][7]
605.2 → 427.4	608.6 → 430.4	[2]	
Collision Energy	30 V	31 V	[2]
Linearity Range	0.05 - 100.0 ng/mL	N/A	[5]
0.100 - 25.0 ng/mL	N/A	[2]	
Lower Limit of Quantitation (LLOQ)	0.05 ng/mL	N/A	[5]

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for extracting fulvestrant from plasma samples.

- Sample Thawing: Thaw plasma samples from -80°C storage at room temperature.
- Aliquoting: Pipette 500 μL of plasma into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a specific volume of Fulvestrant-d3 working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
- Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
- Extraction Solvent Addition: Add 3 mL of methyl tertiary butyl ether (MTBE) to each tube.



- Extraction: Vortex the tubes for 10 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase (e.g., a mixture of acetonitrile and water).
- Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of fulvestrant and **Fulvestrant-d3**.

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Chromatographic Column: Agilent SB-C18 column (2.1 × 50 mm, 3.5 μm) or equivalent.[5][7]
- Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with formic acid or ammonium acetate). The exact ratio should be optimized for best separation.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.







• Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

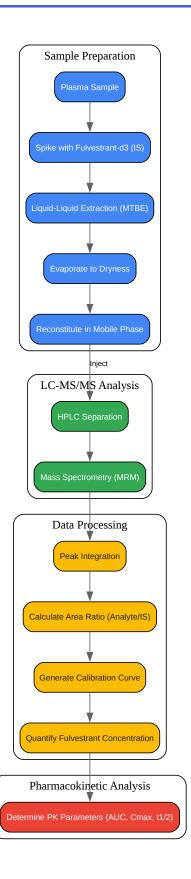
Fulvestrant: m/z 605.5 → 427.5[5][7]

Fulvestrant-d3: m/z 608.5 → 430.5[5][7]

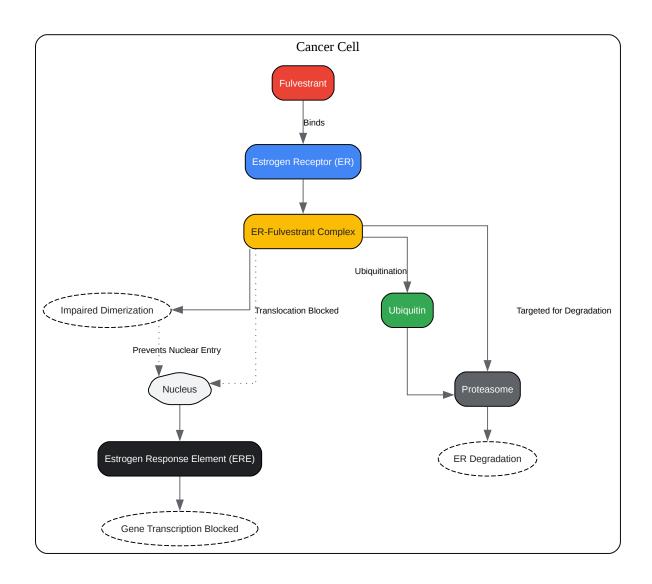
Data Analysis: Integrate the peak areas for both fulvestrant and Fulvestrant-d3. Calculate
the peak area ratio of the analyte to the internal standard. Generate a calibration curve by
plotting the peak area ratios of the calibration standards against their known concentrations.
Use the regression equation of the calibration curve to determine the concentration of
fulvestrant in the unknown samples.

Visualizations









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